Lithium;cyclohex-2-en-1-one
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Overview
Description
Lithium;cyclohex-2-en-1-one is a compound that combines lithium with cyclohex-2-en-1-one, a cyclic enone. Cyclohex-2-en-1-one is a six-membered carbon ring with a ketone group at one position and a carbon-carbon double bond at an adjacent position . This structural feature makes it a key reactant in various organic reactions, particularly in conjugate nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-2-en-1-one can be achieved through several methods. One common method involves the Birch reduction of phenol, followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, cyclohex-2-en-1-one can be synthesized from resorcinol via 1,3-cyclohexanedione .
Industrial Production Methods
Industrially, cyclohex-2-en-1-one is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone.
Reduction: Reduction of cyclohex-2-en-1-one can yield cyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organocopper reagents and Grignard reagents are frequently employed in substitution reactions.
Major Products
Oxidation: Cyclohexanone.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanones and cyclohexanols.
Scientific Research Applications
Cyclohex-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-one involves its reactivity as an enone. In nucleophilic addition reactions, the carbon-carbon double bond and the carbonyl group act as electrophilic sites, allowing nucleophiles to attack and form new bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A saturated ketone with similar reactivity but lacks the double bond.
Cyclohexanol: The reduced form of cyclohexanone, used in similar applications.
Cyclohexene: A related compound with a double bond but no ketone group.
Uniqueness
Cyclohex-2-en-1-one is unique due to its conjugated enone structure, which allows it to participate in a broader range of reactions compared to its saturated counterparts . This makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
189374-56-9 |
---|---|
Molecular Formula |
C6H8LiO+ |
Molecular Weight |
103.1 g/mol |
IUPAC Name |
lithium;cyclohex-2-en-1-one |
InChI |
InChI=1S/C6H8O.Li/c7-6-4-2-1-3-5-6;/h2,4H,1,3,5H2;/q;+1 |
InChI Key |
RWTIEZAGXWVTKI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CC=CC(=O)C1 |
Origin of Product |
United States |
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